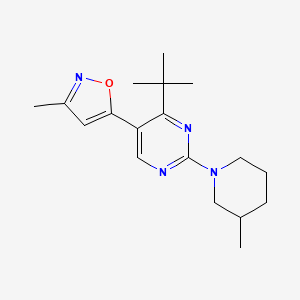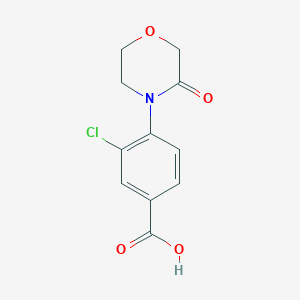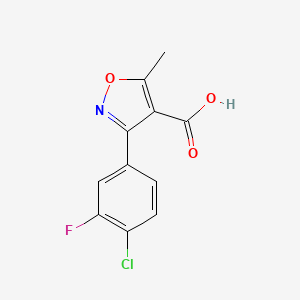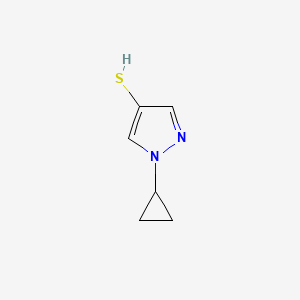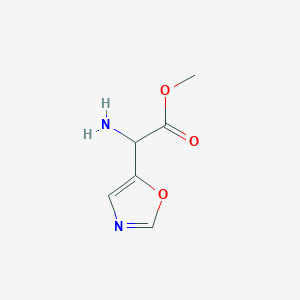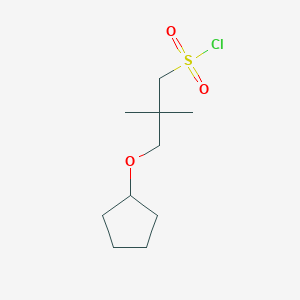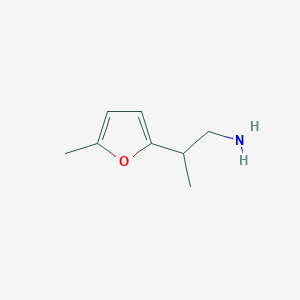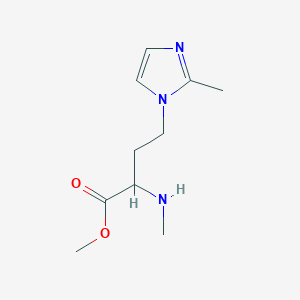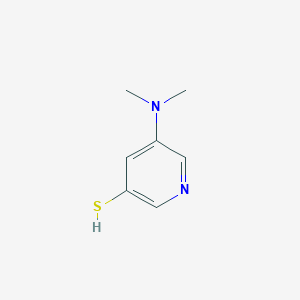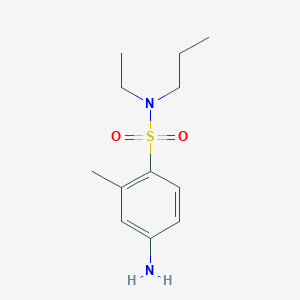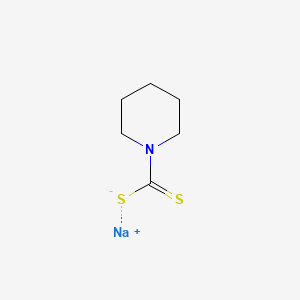
Sodium piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium piperidine-1-carbodithioate is a chemical compound with the molecular formula C6H10NNaS2. It is composed of a sodium cation and a piperidinedithiocarbamate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium piperidine-1-carbodithioate can be synthesized through the reaction of piperidine with carbon disulfide (CS2) in the presence of sodium hydroxide (NaOH). The reaction typically involves the following steps:
- Dissolve NaOH in water.
- Add piperidine to the NaOH solution.
- Slowly add CS2 to the mixture while stirring.
- The reaction mixture is then allowed to react, forming this compound as a precipitate .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted piperidines.
Scientific Research Applications
Sodium piperidine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of rubber chemicals and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of sodium piperidine-1-carbodithioate involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in coordination chemistry and in the stabilization of metal-containing compounds .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Dithiocarbamates: Compounds containing the dithiocarbamate functional group, known for their use as fungicides and chelating agents.
Uniqueness: Sodium piperidine-1-carbodithioate is unique due to its combination of the piperidine ring and the dithiocarbamate functional group. This combination imparts specific chemical properties, making it useful in various applications, including its role as a ligand and its potential biological activities .
Properties
CAS No. |
873-57-4 |
|---|---|
Molecular Formula |
C6H10NNaS2 |
Molecular Weight |
183.3 g/mol |
IUPAC Name |
sodium;piperidine-1-carbodithioate |
InChI |
InChI=1S/C6H11NS2.Na/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
RPDVFFALGUJAPM-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)

